Cas no 862458-16-0 (4,4-DIFLUORO-3-PHENYLBUTANOIC ACID)

4,4-DIFLUORO-3-PHENYLBUTANOIC ACID Chemical and Physical Properties
Names and Identifiers
-
- 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID
-
- MDL: MFCD24654091
4,4-DIFLUORO-3-PHENYLBUTANOIC ACID Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-814305-0.1g |
4,4-difluoro-3-phenylbutanoic acid |
862458-16-0 | 95% | 0.1g |
$337.0 | 2024-05-21 | |
Enamine | EN300-814305-0.25g |
4,4-difluoro-3-phenylbutanoic acid |
862458-16-0 | 95% | 0.25g |
$481.0 | 2024-05-21 | |
Enamine | EN300-814305-5.0g |
4,4-difluoro-3-phenylbutanoic acid |
862458-16-0 | 95% | 5.0g |
$2816.0 | 2024-05-21 | |
Enamine | EN300-814305-10.0g |
4,4-difluoro-3-phenylbutanoic acid |
862458-16-0 | 95% | 10.0g |
$4176.0 | 2024-05-21 | |
Enamine | EN300-814305-0.5g |
4,4-difluoro-3-phenylbutanoic acid |
862458-16-0 | 95% | 0.5g |
$758.0 | 2024-05-21 | |
A2B Chem LLC | AX58859-500mg |
4,4-DIFLUORO-3-PHENYLBUTANOIC ACID |
862458-16-0 | 95% | 500mg |
$833.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1680606-1g |
4,4-Difluoro-3-phenylbutanoic acid |
862458-16-0 | 98% | 1g |
¥9746.00 | 2024-04-28 | |
Aaron | AR01EKYF-50mg |
4,4-DIFLUORO-3-PHENYLBUTANOIC ACID |
862458-16-0 | 95% | 50mg |
$336.00 | 2025-02-10 | |
1PlusChem | 1P01EKQ3-1g |
4,4-DIFLUORO-3-PHENYLBUTANOIC ACID |
862458-16-0 | 95% | 1g |
$1262.00 | 2024-04-21 | |
Aaron | AR01EKYF-250mg |
4,4-DIFLUORO-3-PHENYLBUTANOIC ACID |
862458-16-0 | 95% | 250mg |
$687.00 | 2025-02-10 |
4,4-DIFLUORO-3-PHENYLBUTANOIC ACID Related Literature
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
Additional information on 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID
Introduction to 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID (CAS No. 862458-16-0)
4,4-DIFLUORO-3-PHENYLBUTANOIC ACID, identified by its Chemical Abstracts Service (CAS) number 862458-16-0, is a fluorinated carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound, characterized by its distinct structural features—including two fluorine atoms at the 4-position and a phenyl group at the 3-position of the butanoic acid backbone—exhibits unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry, as fluorine can modulate metabolic stability, lipophilicity, and binding affinity of drug candidates. In the case of 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID, the presence of these fluorine substituents contributes to its enhanced reactivity and stability under various chemical conditions. This makes it a versatile building block for synthesizing more complex molecules, particularly in the pursuit of next-generation pharmaceuticals targeting a wide range of diseases.
Recent advancements in synthetic methodologies have further highlighted the utility of 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID. Researchers have demonstrated its efficacy as a precursor in constructing heterocyclic scaffolds, which are prevalent in many bioactive compounds. For instance, studies have shown that this compound can be readily transformed into pyrrole derivatives through cyclization reactions, opening up possibilities for developing new antimicrobial and anticancer agents. The ability to functionalize the carboxylic acid moiety also allows for further derivatization into esters, amides, or other pharmacophores, expanding its synthetic potential.
The pharmaceutical industry has been particularly interested in fluorinated carboxylic acids due to their role in enhancing drug efficacy and bioavailability. 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID fits into this broader trend by offering a structurally diverse yet synthetically accessible platform. Its application has been explored in the synthesis of kinase inhibitors, where fluorine substitution is known to improve binding to target proteins. Additionally, preliminary studies suggest that derivatives of this compound may exhibit promising properties as protease inhibitors, which are critical in treating inflammatory and infectious diseases.
From an industrial perspective, the demand for high-purity 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID has increased alongside the growth of contract research organizations (CROs) and pharmaceutical companies investing in custom synthesis solutions. Manufacturers specializing in fine chemicals have optimized processes to produce this compound with high yield and minimal impurities, ensuring compliance with regulatory standards such as Good Manufacturing Practices (GMP). This has facilitated its adoption in both academic research and commercial drug development pipelines.
The role of computational chemistry in designing experiments involving 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID cannot be overstated. Molecular modeling techniques have enabled researchers to predict how modifications to this scaffold will affect biological activity. For example, virtual screening has been used to identify potential binding pockets on enzymes targeted by fluorinated derivatives of this compound. Such insights have accelerated the discovery process by allowing for rapid testing of multiple hypotheses without extensive wet chemistry experimentation.
In conclusion,4,4-DIFLUORO-3-PHENYLBUTANOIC ACID (CAS No. 862458-16-0) represents a compelling example of how structural innovation driven by fluorine chemistry can lead to breakthroughs in drug discovery. Its unique combination of reactivity and functional versatility positions it as a cornerstone intermediate for synthetic chemists working on next-generation therapeutics. As research continues to uncover new applications for this compound—and its derivatives—the pharmaceutical landscape is likely to see further integration of fluorinated building blocks like 4,4-DIFLUORO-3-PHENYLBUTANOIC ACID into innovative drug design strategies.
862458-16-0 (4,4-DIFLUORO-3-PHENYLBUTANOIC ACID) Related Products
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)




